

The Discovery and Synthesis of Inavolisib (GDC-0077): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Inavolisib (also known as GDC-0077) is a potent and highly selective, orally bioavailable small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2] Notably, it demonstrates a unique dual mechanism of action by not only inhibiting the kinase activity of mutant PI3Kα but also promoting its proteasome-dependent degradation.[3][4] This targeted degradation of the mutant oncoprotein, without significantly affecting the wild-type protein, is thought to contribute to a wider therapeutic window and sustained pathway inhibition.[3][5] Developed by Genentech, Inavolisib has shown robust anti-tumor efficacy in preclinical models of PIK3CA-mutant cancers and is under clinical investigation, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations.[5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic process of Inavolisib.

Introduction to the PI3K Pathway and the Rationale for Targeting PI3K α

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4] Upon activation by upstream receptor tyrosine



kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in human cancers.[7] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are particularly prevalent in a variety of solid tumors, including breast, colorectal, and endometrial cancers.[3] These "hotspot" mutations lead to constitutive activation of the PI3K pathway, promoting tumorigenesis and conferring resistance to other therapies. The high frequency of PIK3CA mutations makes PI3Kα a highly attractive target for cancer drug discovery. However, the ubiquitous expression and important physiological roles of other PI3K isoforms necessitate the development of highly selective inhibitors to minimize off-target toxicities.[1]

Discovery of Inavolisib (GDC-0077)

The discovery of Inavolisib was driven by a structure-based drug design approach aimed at identifying a highly potent and selective PI3Kα inhibitor with a favorable pharmacokinetic profile.[6] The optimization process focused on a benzoxazepin-oxazolidinone scaffold, leading to the identification of Inavolisib as a clinical candidate.[4]

Biochemical and Cellular Activity

Inavolisib demonstrates potent inhibition of PI3K α with an IC50 of 0.038 nM in biochemical assays.[8] It exhibits over 300-fold selectivity for PI3K α compared to other Class I PI3K isoforms (β , δ , and γ) and greater than 2000-fold selectivity over other PI3K-related kinases.[8] In cellular assays, Inavolisib effectively inhibits the PI3K pathway, as evidenced by the reduction of phosphorylated AKT (pAKT) and phosphorylated proline-rich AKT substrate of 40 kDa (pPRAS40).[8] A key feature of Inavolisib is its increased potency in tumor cells harboring PIK3CA mutations compared to wild-type cells.[1]

Parameter	ΡΙ3Κα	РІЗКβ	РІЗКδ	РІЗКу	mTOR	
Biochemical IC50 (nM)	0.038[8]	>11.4	>11.4	>11.4	>76	



Table 1: Biochemical activity of Inavolisib against Class I PI3K isoforms and mTOR. Data compiled from publicly available sources.

Unique Mechanism of Action: Mutant-Selective Degradation

A distinguishing characteristic of Inavolisib is its ability to induce the selective, proteasome-dependent degradation of the mutant p110 α protein.[4] This degradation is dependent on receptor tyrosine kinase (RTK) activity and leads to a more sustained suppression of downstream signaling compared to inhibitors that only block kinase activity.[3] This dual mechanism of inhibition and degradation is believed to contribute to the robust anti-tumor efficacy observed in preclinical models.[3]

Experimental Protocols

The discovery and characterization of Inavolisib involved a suite of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay
is used to detect ADP. In the absence of ADP, a europium-labeled anti-ADP antibody binds to
an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. ADP produced by
the kinase reaction competes with the tracer for antibody binding, leading to a decrease in
the FRET signal.[9]

Procedure:

 A kinase reaction is set up in a 384-well plate containing the PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and varying concentrations of the test compound (Inavolisib).



- The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for ATP to ADP conversion.
- A detection solution containing the Eu-anti-ADP antibody, the AF647-ADP tracer, and EDTA (to stop the kinase reaction) is added to each well.
- The plate is incubated for an additional 30 minutes to allow the detection reaction to reach equilibrium.
- The TR-FRET signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.[10]

Cellular Pathway Inhibition Assay (Western Blotting for pAKT and pPRAS40)

This assay measures the phosphorylation status of key downstream effectors of the PI3K pathway in cancer cell lines.

- Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of pathway inhibition.
- Procedure:
 - PIK3CA-mutant breast cancer cells (e.g., HCC1954, KPL-4) are seeded in multi-well plates and allowed to adhere overnight.
 - Cells are treated with a dose range of Inavolisib or vehicle control for a specified time (e.g., 2-24 hours).
 - Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
 - Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.



- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pAKT (Ser473), total AKT, pPRAS40 (Thr246), and total PRAS40. A loading control antibody (e.g., β-actin) is also used.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of pathway inhibition.[11]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.

• Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]

Procedure:

- Breast cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).
- After 24 hours, the cells are treated with a serial dilution of Inavolisib.
- The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
- An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
- A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
- The absorbance at 570 nm is measured using a microplate reader.



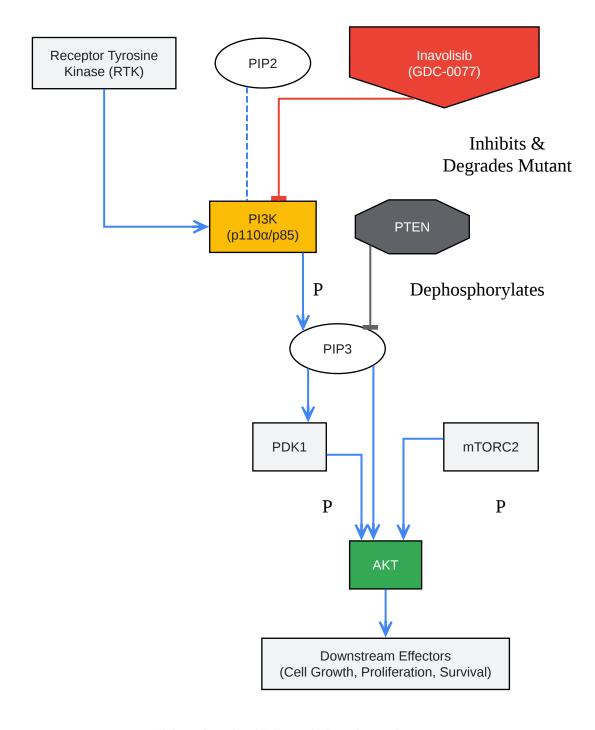
 The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.[1]

Synthesis of Inavolisib (GDC-0077)

The chemical synthesis of Inavolisib, systematically named (S)-2-((2-((S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][13]oxazepin-9-yl)amino)propanamide, involves a multi-step process.[2] The synthesis described in the literature highlights a stereocontrolled N-arylation of an α -amino acid as a key step. The following is a representative synthetic route based on published information.

Diagrams illustrating the PI3K signaling pathway, the experimental workflow for Inavolisib's discovery, and its chemical synthesis route are provided below.





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Caption: The PI3K/AKT signaling pathway and the point of intervention by Inavolisib.





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Caption: Experimental workflow for the discovery and characterization of Inavolisib.



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Caption: A simplified overview of the synthetic route to Inavolisib.

Conclusion

Inavolisib (GDC-0077) represents a significant advancement in the development of targeted therapies for PIK3CA-mutant cancers. Its high selectivity for PI3Kα and its unique dual mechanism of kinase inhibition and mutant-selective degradation offer the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. The comprehensive discovery process, employing a range of sophisticated biochemical and cellular assays, has elucidated its potent and specific activity. The multi-step synthesis provides a scalable route to this promising clinical candidate. As Inavolisib progresses through clinical trials, it holds the potential to become a valuable therapeutic option for patients with tumors driven by oncogenic PIK3CA mutations.

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References

- 1. Cell Viability Assay [bio-protocol.org]
- 2. inavolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Long-term safety of inavolisib (GDC-0077) in an ongoing phase 1/1b study evaluating monotherapy and in combination (combo) with palbociclib and/or endocrine therapy in patients (pts) with PIK3CA-mutated, hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer (BC). ASCO [asco.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
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